2-Chloro-3-quinoxalin-6-ylpropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-3-quinoxalin-6-ylpropanal |
InChI |
InChI=1S/C11H9ClN2O/c12-9(7-15)5-8-1-2-10-11(6-8)14-4-3-13-10/h1-4,6-7,9H,5H2 |
InChI Key |
ZBBQRBYJWRRCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CC(C=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Chloro 3 Quinoxalin 6 Ylpropanal and Its Precursors
Synthetic Strategies for Quinoxaline (B1680401) Ring System Construction
The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry and materials science. nih.govencyclopedia.pub Its synthesis has been a subject of intense research, leading to the development of numerous effective methods. These strategies range from classical condensation reactions to modern catalytic and multicomponent approaches.
Classical Condensation Reactions for Quinoxaline Core Formation
The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This approach, first reported independently by Körner and Hinsberg in 1884, forms the bedrock of quinoxaline chemistry. encyclopedia.pubnih.gov The reaction typically proceeds by a double condensation, forming two new C-N bonds and the pyrazine ring.
While effective, the classical method often requires harsh conditions, such as high temperatures and strong acid catalysts, with long reaction times. nih.govnih.gov To address these limitations, significant research has focused on developing milder and more efficient catalytic systems. A variety of catalysts have been explored, including recyclable heterogeneous catalysts like silica (B1680970) nanoparticles, cerium chloride in glycerol, and magnetically recyclable MnFe₂O₄ nanoparticles, which allow the reaction to proceed under greener conditions, often at room temperature and in aqueous media. chim.itrsc.orgresearchgate.net
Table 1: Catalysts and Conditions for Classical Quinoxaline Synthesis
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Zinc triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. | - | 85-91 | encyclopedia.pub |
| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | Aqueous | Room Temp. | 20 min | up to 98 | encyclopedia.pub |
| TiO₂-Pr-SO₃H | Ethanol | - | 10 min | 95 | nih.gov |
| Alumina-supported heteropolyoxometalates | Toluene | Room Temp. | - | up to 92 | nih.gov |
| Iodine (I₂) | DMSO | Room Temp. | 12 h | 80-90 | encyclopedia.pub |
| None (catalyst-free) | Glycerol/Water | 90 °C | 4-6 min | 85-91 | encyclopedia.pub |
The reaction mechanism generally involves the initial nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons, followed by cyclization and dehydration to form a diimine intermediate, which then aromatizes to the stable quinoxaline ring. researchgate.net
Annulation Reactions as Efficient Quinoxaline Synthesis Routes
Annulation reactions provide an alternative and powerful strategy for constructing the quinoxaline ring system. These methods involve the formation of the heterocyclic ring in a single synthetic operation from precursors that are not necessarily diamines or dicarbonyls.
One notable approach is the cobalt-catalyzed annulation of o-phenylenediamines with internal alkynes, using molecular oxygen as the terminal oxidant. researchgate.net This method offers good to high yields under mild conditions. Another strategy involves the iron(III)-catalyzed ring-opening of 2-substituted indoles and subsequent annulation with 1,2-diaminoarenes. acs.org This reaction proceeds through a cascade of nitrosation, tautomerization, condensation, intramolecular cyclization, and aromatization. acs.org
Palladium-catalyzed reductive annulation of catechols and nitroarylamines has also been developed as a straightforward route to novel quinoxaline derivatives without the need for pre-functionalized substrates. rsc.org Furthermore, electrochemical methods have been employed, such as the annulation of quinoxalin-2(1H)-ones initiated by the electrochemical decarboxylation of N-arylglycines, demonstrating the versatility of modern synthetic techniques. researchgate.net
Multicomponent Reaction Approaches to Quinoxaline Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have emerged as a highly efficient and atom-economical approach to complex molecules like quinoxalines. bohrium.commdpi.comrsc.org These reactions offer significant advantages by reducing the number of synthetic steps, minimizing waste, and allowing for the rapid generation of molecular diversity. mdpi.comrsc.org
Several MCR strategies have been developed for quinoxaline synthesis. One-pot, six-component reactions have been designed to create complex quinoxaline-pseudopeptide-triazole pharmacophores through a tandem cyclocondensation/Ugi/click reaction sequence. rsc.org Another example is the copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide, which yields quinoxalines in good yields. organic-chemistry.org Isocyanide-based MCRs, such as the Ugi reaction, are also pivotal in constructing highly functionalized quinoxaline systems. bohrium.com These reactions often proceed through domino or sequential pathways, combining well-known synthetic transformations into a single, efficient process. bohrium.comresearchgate.net
Palladium-Catalyzed Coupling Reactions in Quinoxaline Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been effectively applied to the construction of the quinoxaline nucleus. jcsp.org.pk These methods provide a versatile pathway for forming C-C and C-N bonds, which are crucial for assembling the heterocyclic ring.
The Suzuki cross-coupling reaction, for instance, has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates, demonstrating the power of this method in creating complex linked heterocyclic systems. mdpi.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. mdpi.com Similarly, the Sonogashira coupling reaction, which couples terminal alkynes with aryl halides, provides an effective route to alkyne-substituted quinoxaline derivatives. jcsp.org.pk
Palladium catalysis is also integral to certain annulation and multicomponent strategies. For example, Pd/Cu-catalyzed reactions can combine a Sonogashira coupling with a Wacker-type oxidation, followed by a classical Hinsberg condensation to form the quinoxaline ring in a one-pot fashion. bohrium.com Another approach involves the palladium-catalyzed reductive N-heteroannulation of enamines. researchgate.net These methods highlight the versatility of palladium catalysis in accessing diverse quinoxaline structures from readily available precursors. jcsp.org.pkpreprints.org
Synthetic Pathways to the 2-Chloro-3-Propanal Side Chain
The synthesis of the 2-chloro-3-propanal side chain at the 6-position of the quinoxaline ring presents a distinct set of challenges. This transformation requires the introduction of a three-carbon aldehyde-containing fragment and subsequent chlorination at the alpha position. While specific literature on the synthesis of 2-Chloro-3-quinoxalin-6-ylpropanal is scarce, plausible routes can be devised based on established methodologies in organic synthesis.
A logical precursor for this side chain would be a quinoxaline derivative bearing a handle for carbon-carbon bond formation, such as 6-formylquinoxaline or a 6-haloquinoxaline. The three-carbon chain could be built using reactions like aldol (B89426) or Wittig-type condensations, followed by functional group manipulations.
Methodologies for Introducing the Aldehyde Functional Group
The introduction of an aldehyde functional group is a cornerstone of organic synthesis, with numerous reliable methods available. byjus.com These methods can be adapted to the final steps of the synthesis of the target molecule.
Oxidation of Primary Alcohols: A common method for aldehyde synthesis is the controlled oxidation of a primary alcohol. byjus.comnumberanalytics.com Reagents such as Pyridinium Chlorochromate (PCC) are often used to prevent over-oxidation to the carboxylic acid. numberanalytics.comsemanticscholar.org In the context of the target molecule, a precursor like 2-chloro-3-quinoxalin-6-ylpropan-1-ol could be oxidized to yield the desired aldehyde.
Reduction of Carboxylic Acid Derivatives: Aldehydes can also be prepared by the partial reduction of carboxylic acids or their derivatives, such as esters or acid chlorides. libretexts.orgncert.nic.in The Rosenmund reduction, which involves the hydrogenation of an acyl chloride over a poisoned palladium catalyst, is a classic example. byjus.comncert.nic.in Alternatively, reducing agents like diisobutylaluminium hydride (DIBAL-H) can effectively reduce esters to aldehydes at low temperatures. ncert.nic.in
From Nitriles: The Stephen reaction allows for the synthesis of aldehydes from nitriles. The nitrile is treated with stannous chloride and HCl to form an iminium salt, which is then hydrolyzed to the aldehyde. ncert.nic.in
Hydroformylation and Ozonolysis: Aldehydes can be formed from alkenes via hydroformylation (reaction with carbon monoxide and hydrogen) or ozonolysis. byjus.comnumberanalytics.com Ozonolysis involves cleaving the alkene double bond with ozone, followed by a reductive workup to yield aldehydes or ketones. byjus.comlibretexts.org
Vilsmeier-Haack Reaction: For aromatic and heterocyclic systems, the Vilsmeier-Haack reaction is a powerful method for introducing a formyl group directly onto the ring. nih.gov This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich rings. nih.gov This could be a viable strategy to produce a quinoxaline-6-carbaldehyde (B160717) precursor.
The final alpha-chlorination of the propanal side chain could then be achieved through various methods, such as acid-catalyzed reaction with a chlorinating agent like N-chlorosuccinimide (NCS).
Selective Chlorination on Aliphatic Chains and Stereocontrol
The introduction of a chlorine atom at the C-2 position of the 3-quinoxalin-6-ylpropanal backbone is a critical transformation that significantly influences the molecule's reactivity. Achieving high selectivity for this position on an aliphatic chain, particularly in the presence of an aldehyde and an aromatic ring, necessitates sophisticated chemical tactics.
A prominent strategy for such selective chlorination involves the use of aminium radicals. Photochemical methods utilizing protonated N-chloroamines can serve as both aminium radical precursors and radical chlorinating agents. nih.gov This process is highly site-selective for sp³ C-H bonds. The selectivity is governed by a combination of polar and steric effects during the hydrogen atom transfer step, which can be fine-tuned by selecting the appropriate aminium radical. nih.gov For a substrate like 3-quinoxalin-6-ylpropanal, the α-position to the aldehyde is activated, making it a potential site for radical attack. However, controlling the reaction to prevent over-chlorination or reaction at other sites on the quinoxaline ring is a significant challenge that requires careful optimization of reaction conditions.
Stereocontrol during chlorination is paramount for producing a single enantiomer of the final compound. If the chlorination is performed on a prochiral substrate, asymmetric catalysis is required. This can involve chiral catalysts that create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other.
Enantioselective Synthesis Approaches for the Chiral Center
Enantioselective synthesis is fundamental in modern chemistry, aiming to produce a single enantiomer of a chiral molecule. hokudai.ac.jpnumberanalytics.comstudysmarter.co.uk This is particularly crucial in pharmaceutical sciences, as different enantiomers can exhibit vastly different biological activities. numberanalytics.comnumberanalytics.com For this compound, the chiral center is the carbon atom bonded to the chlorine atom (C-2).
Several strategies can be employed to establish this chiral center with high enantiomeric purity:
Asymmetric Catalysis : This is one of the most powerful tools in enantioselective synthesis. It involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of α-chloroaldehydes, methods like enantioselective carbonylative coupling reactions of alkyl halides with nucleophiles are being explored. acs.org These reactions, often catalyzed by transition metals like nickel complexed with chiral ligands, can create the desired chiral center with high selectivity. acs.org
Use of Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach provides reliable stereocontrol but requires additional synthetic steps for attachment and removal.
Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly selective alternative. Enzymes can perform reactions with exceptional stereo- and regioselectivity under mild conditions. For instance, specific enzymes could be used to asymmetrically reduce a precursor ketone or to catalyze an asymmetric aldol reaction to build the carbon skeleton with the correct stereochemistry before the chlorination step. rsc.org
The choice of method depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.
Coupling Strategies for the Integration of the Quinoxaline-6-yl Moiety with the 2-Chloro-3-Propanal Chain
A key strategic disconnection in the synthesis of this compound is the bond between the quinoxaline ring and the propanal side chain. This suggests a convergent approach where the two key fragments—a functionalized quinoxaline and a three-carbon aldehyde precursor—are synthesized separately and then joined. Palladium-catalyzed cross-coupling reactions are the cornerstone for such transformations.
The formation of a carbon-carbon bond at the C-6 position of the quinoxaline ring is typically achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method. researchgate.netrsc.orgresearchgate.netcovasyn.com This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
For the synthesis of the target molecule, two primary routes can be envisioned:
Route A : Coupling of 6-haloquinoxaline (e.g., 6-bromoquinoxaline (B1268447) or 6-iodoquinoxaline) with a suitable three-carbon organoboron reagent that contains the propanal functionality (or a protected precursor).
Route B : Coupling of a quinoxaline-6-boronic acid or ester with a three-carbon halide that bears the chloro-propanal moiety.
The quinoxaline ring itself is an electron-deficient system, which can influence the reactivity in coupling reactions. researchgate.net The synthesis of the necessary quinoxaline precursors, such as 6-haloquinoxalines, can be accomplished through established methods, often starting from appropriately substituted o-phenylenediamines. sapub.orgchim.itnih.gov
The success of a cross-coupling reaction hinges on the careful optimization of several parameters. rsc.orgcovasyn.comrsc.org The choice of catalyst, ligand, base, solvent, and temperature can dramatically affect the reaction's yield, rate, and selectivity.
Interactive Data Table: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Options | Considerations for Quinoxaline Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and its precursor can significantly impact catalytic activity. For electron-deficient heterocycles like quinoxaline, electron-rich phosphine (B1218219) ligands are often beneficial. researchgate.net |
| Ligand | Phosphine-based (e.g., PPh₃, XPhos), N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium center and facilitate the catalytic cycle. The ligand influences the rate of oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOAc | The base is crucial for the transmetalation step. The strength and solubility of the base must be matched with the solvent and substrates. |
| Solvent | Toluene, Dioxane, DMF, Water | The solvent affects the solubility of reactants and the stability of the catalytic species. Aqueous or mixed solvent systems are often used for green chemistry approaches. researchgate.net |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition. |
Functional group compatibility is a major challenge. The aldehyde group in the target structure is sensitive and can undergo side reactions under harsh conditions. Therefore, it is often necessary to use a protected form of the aldehyde, such as an acetal (B89532), during the coupling reaction. The acetal is stable to the basic conditions of the Suzuki coupling and can be easily deprotected in a subsequent step under acidic conditions to reveal the aldehyde. Similarly, the chloro-substituent on the aliphatic chain must be stable under the reaction conditions.
Derivatization and Further Chemical Transformations of this compound
The aldehyde group in this compound is a versatile functional handle that allows for a wide range of subsequent chemical transformations. This enables the synthesis of a diverse library of derivatives for various applications.
The carbonyl carbon of the aldehyde group is electrophilic and readily reacts with nucleophiles. One of the most common and important reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. researchgate.netresearchgate.netlibretexts.orgnoveltyjournals.com
The formation of a Schiff base is typically an acid-catalyzed, reversible reaction that proceeds via a carbinolamine intermediate. libretexts.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netlibretexts.org The pH of the reaction medium is critical; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org
General Reaction Scheme for Schiff Base Formation:
R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
In the context of this compound, reaction with various primary amines (R'-NH₂) would yield a series of Schiff base derivatives. These derivatives can possess unique chemical and physical properties. The stability of the resulting Schiff base can vary, with those derived from aromatic amines generally being more stable due to conjugation. noveltyjournals.com
This reactivity allows for the facile introduction of a wide array of substituents, making Schiff base formation a key strategy in combinatorial chemistry and drug discovery programs.
Transformations Involving the Aliphatic Chloro Substituent (e.g., Nucleophilic Substitution)
The this compound molecule features a reactive aliphatic chloro group adjacent to an aldehyde. This α-chloro aldehyde moiety is susceptible to nucleophilic substitution reactions, providing a versatile handle for introducing a wide array of functional groups. The mechanism for these transformations typically follows a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.
The reactivity of this functional group is well-documented in analogous compounds, such as 2-chloro-3-phenylpropanal. nih.gov Various nucleophiles, including amines, thiols, and alcohols, can be employed to create new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in medicinal chemistry for building molecular diversity and synthesizing potential pharmacologically active compounds.
For instance, the reaction with primary or secondary amines would yield the corresponding α-amino aldehydes. Similarly, reaction with thiols would produce α-thioether aldehydes. The general scheme for such nucleophilic substitutions is presented below.
Table 1: Nucleophilic Substitution Reactions on the Aliphatic Chloro Substituent
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | ![]() | α-Amino Aldehyde |
| Thiol (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | ![]() | α-Thioether Aldehyde |
| Alcohol (ROH) | Base (e.g., NaH), Solvent (e.g., THF) | ![]() | α-Alkoxy Aldehyde |
Note: The structures are generalized representations of the reaction products.
The reaction of 2-chloroquinoxaline (B48734) with anilines has been shown to follow second-order kinetics, which is characteristic of bimolecular aromatic nucleophilic substitution reactions. researchgate.net While this applies to the quinoxaline core, the principles of nucleophilic attack are fundamental to the aliphatic chain as well. The presence of the electron-withdrawing aldehyde group can activate the C-Cl bond towards nucleophilic attack.
Potential for Regioselective Modification of the Quinoxaline Core
The quinoxaline ring system is an electron-deficient heterocycle, which influences its reactivity. The modification of the quinoxaline core of this compound can be approached through several regioselective strategies. The existing substituent at the 6-position will direct subsequent modifications.
Quinoxaline itself can undergo nucleophilic substitution, particularly at the 2- and 3-positions, especially if a leaving group is present. nih.gov For example, 2,6-dichloroquinoxaline (B50164) reacts with various nucleophiles such as alcohols, thiols, and amines, preferentially at the 2-position. rasayanjournal.co.in This suggests that if a leaving group were present at position 2 or 3 of the 6-substituted quinoxaline, further functionalization would be feasible.
Electrophilic substitution on the benzene ring portion of the quinoxaline is also a key strategy for modification. The directing effects of the nitrogen atoms and the existing C6-substituent are crucial for determining the position of incoming electrophiles. Generally, electrophilic attack on the quinoxaline ring is challenging due to its electron-deficient nature but can be achieved under specific conditions. For instance, electrophilic substitution of 2(1H)-quinoxalinone with chloride and iodide ions has been shown to occur exclusively at the 6-position. researchgate.net
The development of new synthetic methods continues to provide pathways for decorating the quinoxaline scaffold. rsc.org This includes visible-light-induced radical cascade cyclizations to form substituted quinoxalines and acid-promoted self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones. rsc.orgnih.gov
Table 2: Potential Regioselective Reactions on the Quinoxaline Core
| Reaction Type | Typical Reagents | Expected Position of Substitution | Rationale/Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RNH₂, RS⁻) on a halo-quinoxaline | Position of the leaving group (e.g., 2- or 3-position) | The quinoxaline ring is electron-deficient, facilitating nucleophilic attack. nih.govrasayanjournal.co.in |
| Electrophilic Aromatic Substitution (EAS) | Nitrating agents (HNO₃/H₂SO₄), Halogens (e.g., Br₂) | Positions 5 or 8, depending on directing group effects. | Electron-withdrawing nature of the pyrazine ring deactivates the benzene ring, directing electrophiles to the 5 and 8 positions. |
| Palladium-catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) on a halo-quinoxaline | Position of the halogen substituent. | A powerful method for C-C and C-N bond formation on the quinoxaline scaffold. |
These methodologies underscore the synthetic utility of this compound as a scaffold. The distinct reactivity of the aliphatic chloro-aldehyde and the quinoxaline core allows for a programmed, stepwise functionalization to generate a diverse library of complex molecules.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy offers insights into the electronic environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of 2-Chloro-3-quinoxalin-6-ylpropanal is predicted to exhibit distinct signals corresponding to each unique proton.
The aromatic region of the spectrum is expected to show signals for the protons on the quinoxaline (B1680401) ring. The protons at positions 2 and 3 of the quinoxaline core typically resonate in the downfield region, around δ 8.8-9.0 ppm, due to the deshielding effect of the two nitrogen atoms. The protons on the benzene (B151609) portion of the quinoxaline ring are expected to appear in the range of δ 7.7-8.2 ppm.
The aliphatic region will feature signals from the 2-chloro-3-ylpropanal side chain. The aldehydic proton is anticipated to be the most downfield of these, likely appearing as a doublet in the δ 9.5-9.7 ppm range due to coupling with the proton at the adjacent carbon. The proton on the carbon bearing the chlorine atom (C2 of the propanal chain) is expected to resonate around δ 4.5-4.8 ppm as a doublet of doublets, coupled to both the aldehydic proton and the methylene (B1212753) protons. The methylene protons adjacent to the quinoxaline ring are predicted to show complex splitting patterns in the δ 3.2-3.6 ppm region.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehydic-H | 9.5 - 9.7 | d |
| Quinoxaline-H2/H3 | 8.8 - 9.0 | m |
| Quinoxaline-Ar-H | 7.7 - 8.2 | m |
| CHCl | 4.5 - 4.8 | dd |
| CH₂ | 3.2 - 3.6 | m |
Note: Predicted values are based on the analysis of structurally similar compounds. d = doublet, dd = doublet of doublets, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would display a series of signals corresponding to the different carbon environments.
The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the quinoxaline ring are predicted to resonate between δ 125 and 155 ppm. The carbon atom attached to the chlorine (C2 of the propanal chain) is expected to appear around δ 55-60 ppm, while the methylene carbon (C3 of the propanal chain) is anticipated to be in the δ 35-40 ppm region.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 200 |
| Quinoxaline-C | 125 - 155 |
| CHCl | 55 - 60 |
| CH₂ | 35 - 40 |
Note: Predicted values are based on the analysis of structurally similar compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of a molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the aldehydic proton and the proton on the chloro-substituted carbon, as well as between the latter and the adjacent methylene protons. This confirms the proton-proton connectivity within the propanal side chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the CHCl and CH₂ groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the quinoxaline ring and the propanal side chain. For example, correlations would be expected between the methylene protons of the side chain and the carbons of the quinoxaline ring to which it is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the molecule, for example, by observing through-space interactions between protons on the quinoxaline ring and the propanal side chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Characteristic Absorption Bands
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is predicted to appear in the region of 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde is expected to produce a characteristic peak around 2720 cm⁻¹. Aromatic C-H stretching vibrations from the quinoxaline ring are anticipated in the 3000-3100 cm⁻¹ region, while the C=C and C=N stretching vibrations of the quinoxaline ring should appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2720 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C=O Stretch | 1720 - 1740 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Note: Predicted values are based on the analysis of structurally similar compounds.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations of the quinoxaline moiety are expected to produce strong signals. The symmetric stretching vibrations of the C=C and C=N bonds would be particularly prominent. The C-Cl bond, being a relatively non-polar bond, may also give a discernible Raman signal. The C=O stretch of the aldehyde, while strong in the IR, would likely be weaker in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, and thus its elemental composition.
The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Based on the structure of this compound, several key fragmentation pathways can be predicted. The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+), confirming the presence of a single chlorine atom. miamioh.edu
Key fragmentation would likely involve the loss of the propanal side chain and cleavage at various points of the quinoxaline ring. Common fragmentation patterns for quinoxaline derivatives include the loss of small neutral molecules. libretexts.org The fragmentation of the propanal side chain could occur through cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a CHO group (29 u) or larger fragments. libretexts.org Alpha-cleavage next to the chlorine atom is also a potential fragmentation pathway. miamioh.edu
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted Fragment | Predicted m/z | Interpretation |
| [C₁₁H₉ClN₂O]⁺ | 220.04 | Molecular Ion (M⁺) |
| [C₁₁H₉³⁷ClN₂O]⁺ | 222.04 | M+2 Isotope Peak |
| [C₁₀H₈ClN₂]⁺ | 191.04 | Loss of CHO |
| [C₈H₅N₂]⁺ | 129.05 | Loss of C₃H₄ClO |
| [C₈H₆N₂]⁺ | 130.05 | Quinoxaline radical cation |
Note: This table represents predicted values. Actual experimental data is required for confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the quinoxaline ring system, which is a known chromophore.
Analysis of UV-Vis Absorption Spectra and Electronic Transitions (e.g., π → π Transitions)*
Quinoxaline and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. symbiosisonlinepublishing.com These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed at longer wavelengths. symbiosisonlinepublishing.com The presence of the chloro and propanal substituents on the quinoxaline ring is expected to influence the position and intensity of these absorption bands.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π | ~250-350 | Ethanol |
| n → π | ~350-400 | Ethanol |
Note: This table represents predicted values based on related compounds. Actual experimental data is required for confirmation.
Solvatochromic Shift Analysis and Dipole Moment Determination
Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a phenomenon often observed in molecules with a significant change in dipole moment upon electronic excitation. Quinoxaline derivatives with donor-acceptor architectures are known to exhibit solvatochromism. nih.govacs.org The study of solvatochromic shifts in a range of solvents with varying polarities can provide information about the change in dipole moment between the ground and excited states. While a detailed analysis for this compound is not available, related studies on substituted quinoxalines show a pronounced positive emission solvatochromism, indicating a more polar excited state. acs.org This information can be used to estimate the excited-state dipole moment.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
While a crystal structure for the specific title compound has not been reported, studies on other quinoxaline derivatives reveal important structural features. tandfonline.comnih.govfigshare.com The quinoxaline ring is generally planar, and the substituents can adopt various orientations relative to this plane. rsc.org Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing. nih.govrsc.org For instance, in related structures, C-H···N and C-H···O hydrogen bonds are commonly observed. nih.gov
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths (Å) | C-Cl: ~1.74, C=O: ~1.21 |
| Key Bond Angles (°) | Angles around sp² carbons: ~120° |
| Intermolecular Interactions | C-H···N, C-H···O hydrogen bonds, π-π stacking |
Note: This table represents predicted values based on related structures. Actual experimental data is required for confirmation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. scholarsresearchlibrary.com For quinoxaline (B1680401) derivatives, these methods provide a lens to view their spatial and electronic structures, which are crucial determinants of their chemical behavior. scholarsresearchlibrary.com
Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics
Density Functional Theory (DFT) has emerged as a standard and effective method for investigating the structural and electronic properties of complex organic molecules like quinoxaline derivatives. researchgate.net This theoretical framework allows for the accurate calculation of ground state geometries and the energetics of these compounds. researchgate.netarxiv.org DFT calculations have been successfully used to optimize the molecular geometry of various quinoxaline derivatives, confirming their stability. tandfonline.com These computational studies are instrumental in predicting the three-dimensional arrangement of atoms in the molecule, providing a foundational understanding of its physical and chemical characteristics. The application of DFT helps in achieving a detailed picture of the molecule's most stable configuration, which is essential for further analysis of its reactivity and potential interactions. arxiv.org
Selection of Appropriate Basis Sets and Levels of Theory
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. stackexchange.com For quinoxaline derivatives, a combination of the B3LYP functional with a 6-311G(d,p) or higher basis set is commonly employed to achieve a balance between computational cost and accuracy. researchgate.netias.ac.in The B3LYP hybrid functional is a popular choice due to its proven track record in providing reliable results for a wide range of organic molecules. stackexchange.com The 6-311G(d,p) basis set, a Pople-style basis set, includes polarization functions (d,p) that are crucial for accurately describing the electronic distribution in molecules with heteroatoms and complex bonding situations. stackexchange.com For more precise studies, especially those involving excited states or specific electronic properties, more advanced basis sets like 6-311++G(d,p) or the aug-cc-pVDZ basis set may be utilized. researchgate.netdergipark.org.tr The selection of an appropriate level of theory is a critical step that ensures the computational results are meaningful and predictive of real-world chemical behavior. stackexchange.com
Conformational Analysis using Computational Methods
Computational methods are invaluable for performing conformational analysis, which involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. cwu.edu For a molecule like 2-Chloro-3-quinoxalin-6-ylpropanal, which has rotatable bonds, multiple conformers can exist. Techniques such as Conformational Search in software packages like HyperChem, or Energy Profile scans in Spartan, are used to explore the potential energy surface of the molecule and identify stable anti and syn conformers. cwu.edu These methods systematically vary the dihedral angles of rotatable bonds to find the lowest energy conformations. mdpi.com Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. mdpi.com
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. scholarsresearchlibrary.com By analyzing the distribution of electrons and the energies of molecular orbitals, it is possible to predict how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net For quinoxaline derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods to provide insights into their chemical reactivity and electronic properties. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | -6.0504 | -3.2446 | 2.8058 | DFT nih.gov |
| 1-nonyl-3-phenylquinoxalin-2-one | - | - | 4.9266 | B3LYP/6–311 G(d,p) researchgate.net |
| trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde | - | - | 3.75 | B3LYP/6-311++G(d,p) dergipark.org.tr |
| cis-2-Chloro-7-Methylquinoline-3-Carbaldehyde | - | - | 3.84 | B3LYP/6-311++G(d,p) dergipark.org.tr |
Molecular Electrostatic Potential (MESP) Surface Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. uni-muenchen.de The MESP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. researchgate.net Red-colored regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack (nucleophilic sites). uni-muenchen.deresearchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack (electrophilic sites). uni-muenchen.deresearchgate.net For this compound, the MESP surface would reveal the locations of the most electron-rich and electron-poor regions, providing crucial information about its reactivity towards charged reactants. uni-muenchen.de For instance, the nitrogen atoms in the quinoxaline ring are expected to be regions of negative potential, while the area around the chlorine atom and the carbonyl group might exhibit positive potential. researchgate.net
No Specific Research Found for this compound
Despite a comprehensive search of scientific databases and academic literature, no specific computational chemistry studies were identified for the compound this compound.
This lack of available research prevents the generation of a detailed and scientifically accurate article covering the requested topics of Mulliken charge distribution, theoretical NMR and vibrational spectra, electronic spectra prediction, reaction mechanism modeling, and structure-reactivity relationships for this specific molecule.
The provided outline requires in-depth research findings and data tables that are not available in the public domain for this compound. While computational methods such as Density Functional Theory (DFT) and various analytical techniques are commonly applied to novel compounds, it appears that this particular quinoxaline derivative has not been the subject of published theoretical investigation.
Therefore, it is not possible to provide the requested article with the required level of detail and adherence to the specified outline. Any attempt to do so would necessitate speculation or the use of data from unrelated compounds, which would not meet the standards of scientific accuracy.
Medicinal Chemistry and Biological Activity Research Non Clinical/non Safety Focused
Quinoxaline (B1680401) Derivatives as a Promising Class of Bioactive Scaffolds
Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, has emerged as a structure of significant interest in medicinal chemistry. wisdomlib.orgnih.gov Its derivatives are recognized as important components in the development of new therapeutic agents due to their wide range of pharmacological activities. nih.govresearchgate.net The versatility and relatively simple chemistry of the quinoxaline core make it a highly promising foundation for creating bioactive molecules. hilarispublisher.com
Quinoxaline derivatives are noted for their extensive and diverse pharmacological activities. wisdomlib.orgresearchgate.net Researchers have dedicated significant effort to developing various synthetic methods for their production, recognizing their potential as bioactive agents. nih.gov This class of compounds has demonstrated a wide array of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.govsapub.org The broad spectrum of activities also encompasses antitubercular, anticonvulsant, and antioxidant effects. nih.govsapub.org The inherent biological significance of these derivatives has established them as a crucial area of focus in drug discovery and medicinal chemistry. mdpi.com
The biological activity of quinoxaline derivatives is heavily influenced by their structural modifications. researchgate.net The introduction of different substituents to the quinoxaline core can lead to a high degree of diversity, which has proven instrumental in developing new therapeutic agents with enhanced potency. researchgate.net The substitution pattern on the rings can significantly alter the pharmacological profile of the compound. researchgate.netontosight.ai For instance, the attachment of groups like 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio at specific positions of the quinoxaline ring has been associated with good to moderate antibacterial activity, whereas the presence of piperidino or morpholino groups at the same positions can reduce this activity. nih.gov These variations in chemical structure, mode of action, and target specificity are critical in determining the antifungal efficacy of different quinoxaline compounds. bahrainmedicalbulletin.com This highlights the importance of structural modification in tailoring the desired pharmacological effects. ontosight.ai
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design Principles
Significance of the Propanal Moiety in Bioactivity and Receptor Interactions
The propanal moiety attached to the quinoxaline core at the 6-position is a key structural feature that can significantly influence the compound's biological activity and interactions with target receptors. While direct research on the specific bioactivity of 2-Chloro-3-quinoxalin-6-ylpropanal is not extensively detailed in publicly available literature, the chemical nature of the propanal group allows for several well-established modes of interaction and functional roles within a biological system.
The aldehyde functional group of the propanal moiety is a highly reactive electrophile. This reactivity allows it to potentially form covalent bonds with nucleophilic residues, such as lysine (B10760008) or cysteine, present in the active sites of enzymes or receptors. This covalent modification can lead to irreversible inhibition of the target protein, a mechanism employed by a number of therapeutic agents.
In the context of drug design and medicinal chemistry, the propanal group serves as a versatile synthetic handle. It can be readily modified to generate a library of derivatives with diverse functionalities. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups, each with distinct chemical properties and potential biological activities. A patent for kinase inhibitors mentions the use of this compound as a reactant in the synthesis of more complex molecules, highlighting its role as a key intermediate in the development of potential therapeutic agents. google.comgoogle.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoxaline-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. For quinoxaline-based compounds, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects and in designing new derivatives with enhanced potency and selectivity. nih.gov
Various studies have successfully applied 2D and 3D-QSAR modeling to predict the biological activities of quinoxaline derivatives, such as their anti-tubercular and anticancer properties. nih.govnih.gov These models rely on the calculation of molecular descriptors that quantify different aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties.
A study focused on the anti-tubercular activity of quinoxaline derivatives utilized genetic algorithms (GA) and simulated annealing (SA) as variable selection methods to develop predictive 2D and 3D-QSAR models. nih.gov The 2D-QSAR models identified important topological and electrostatic descriptors as being crucial for the observed activity. nih.gov The 3D-QSAR analysis further highlighted the significance of steric and electrostatic fields, providing a three-dimensional perspective on the structure-activity relationship. nih.gov
Similarly, a 2D-QSAR model was developed for a series of quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer (TNBC). nih.gov This model identified five key molecular descriptors: Epsilon3 (an energy dispersive descriptor), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (a molecular force field descriptor), XA (a descriptor for the most hydrophobic hydrophilic distance), and Zcomp Dipole (a dipole moment descriptor). nih.gov The statistical significance of the model was demonstrated by a good regression coefficient for the training set. nih.gov
The insights gained from such QSAR models are invaluable for the rational design of novel quinoxaline-based therapeutic agents. By understanding which structural modifications are likely to enhance biological activity, medicinal chemists can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.
Table 1: Key Molecular Descriptors in QSAR Models for Quinoxaline Derivatives
| Descriptor Type | Descriptor Name | Significance in Bioactivity | Reference |
| Topological/Electrostatic | Various | Important factors for anti-tubercular activity. | nih.gov |
| Energy Dispersive | Epsilon3 | Identified as a key descriptor for anticancer activity against TNBC. | nih.gov |
| Protein-Coding Gene | T_T_C_6 | Identified as a key descriptor for anticancer activity against TNBC. | nih.gov |
| Molecular Force Field | MMFF_6 | Identified as a key descriptor for anticancer activity against TNBC. | nih.gov |
| Hydrophobicity | XA | Represents the most hydrophobic hydrophilic distance, crucial for anticancer activity. | nih.gov |
| Dipole Moment | Zcomp Dipole | Identified as a key descriptor for anticancer activity against TNBC. | nih.gov |
Future Research Directions and Potential Academic Applications
Development of Novel and Sustainable Synthetic Routes for 2-Chloro-3-quinoxalin-6-ylpropanal
The future of organic synthesis is increasingly focused on the development of environmentally friendly and efficient methodologies. For a compound like this compound, future research will likely prioritize the development of green synthetic routes. citedrive.com This could involve exploring one-pot multicomponent reactions that reduce waste and improve atom economy. nih.gov Microwave-assisted organic synthesis and the use of eco-friendly solvents or catalysts are other avenues that could lead to more sustainable production methods. citedrive.commdpi.com
Current synthetic strategies for similar quinoxaline (B1680401) derivatives often involve multi-step processes. nih.govmdpi.com A key research goal would be to streamline the synthesis of this compound, potentially through novel catalytic systems that allow for direct functionalization of the quinoxaline core. The development of such routes would not only be academically significant but also crucial for any potential large-scale application of the compound.
Exploration of Undiscovered Chemical Transformations and Derivatizations
The chemical reactivity of this compound offers a rich field for investigation. The aldehyde group is a versatile functional handle for a variety of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and hydrazones. The chlorine atom at the alpha-position to the aldehyde further enhances its reactivity, making it a good substrate for nucleophilic substitution reactions.
Future research could focus on exploring novel derivatizations of this compound to create libraries of new compounds. nih.gov These derivatives could be screened for a wide range of biological activities. For instance, the synthesis of Schiff bases by reacting the aldehyde with various amines could lead to new classes of compounds with potential antimicrobial or anticancer properties. nih.gov The table below outlines potential derivatization strategies and their possible applications.
| Functional Group | Reaction Type | Potential Derivatives | Potential Applications |
| Aldehyde | Condensation | Schiff bases, Hydrazones | Antimicrobial, Anticancer |
| Aldehyde | Oxidation | Carboxylic acid | Pharmaceutical intermediates |
| Aldehyde | Reduction | Alcohol | Precursors for other derivatives |
| Chloro group | Nucleophilic Substitution | Ethers, Amines, Thioethers | Modulating biological activity |
Advanced Computational Modeling for Precise Mechanism Elucidation and Property Prediction
Computational chemistry will be an invaluable tool in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule. researchgate.net Such studies can provide insights into the reaction mechanisms of its synthesis and derivatization, aiding in the optimization of reaction conditions.
Furthermore, molecular modeling techniques such as docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets. This can help in identifying potential therapeutic applications and guiding the design of more potent analogs.
Design and Synthesis of this compound Analogs for Enhanced Bioactivity
Building on the foundation of the quinoxaline scaffold's known biological activities, a significant area of future research will be the rational design and synthesis of analogs of this compound with enhanced bioactivity. nih.govnih.gov Quinoxaline derivatives have shown a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comsapub.orgresearchgate.net
By systematically modifying the structure of this compound, researchers can explore structure-activity relationships (SAR). nih.gov For example, substituting different groups on the quinoxaline ring or altering the length and functionality of the side chain could lead to compounds with improved potency and selectivity for specific biological targets. The following table summarizes some known biological activities of quinoxaline derivatives that could be explored for analogs of this compound.
| Biological Activity | Relevant Quinoxaline Derivatives |
| Anticancer | 2,3-disubstituted quinoxalines |
| Antimicrobial | 2-Chloro-3-methylquinoxaline derivatives |
| Anti-inflammatory | Quinoxaline sulfonamides |
| Antifungal | 2-Chloro-3-hydrazinylquinoxaline |
Integration of Interdisciplinary Experimental and Theoretical Approaches for Holistic Understanding
A comprehensive understanding of this compound and its potential will necessitate an integrated, interdisciplinary approach. This involves combining the expertise of synthetic organic chemists, computational chemists, pharmacologists, and materials scientists.
Experimental studies on the synthesis, reactivity, and biological evaluation of the compound and its analogs should be complemented by theoretical investigations to provide a deeper understanding at the molecular level. mdpi.com This synergistic approach will accelerate the discovery and development of new applications for this promising molecule, from novel therapeutic agents to advanced functional materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-quinoxalin-6-ylpropanal, and how can reaction conditions be optimized?
- Methodology:
- Nucleophilic substitution : Start with quinoxaline derivatives (e.g., 3-quinoxalinylpropanal) and introduce chlorine via chlorinating agents (e.g., POCl₃, SOCl₂) under anhydrous conditions. Monitor reaction progress using TLC or HPLC .
- Optimization : Adjust temperature (40–60°C), solvent polarity (e.g., DCM vs. THF), and catalyst (e.g., AlCl₃) to improve yield. Conduct kinetic studies to identify rate-limiting steps .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology:
- ¹H/¹³C NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and chlorine-substituted quinoxaline carbons (δ 140–150 ppm). Compare with analogous quinoxaline derivatives .
- IR spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology:
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chlorinated solvents) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodology:
- Kinetic studies : Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids. Vary ligands (e.g., PPh₃ vs. XPhos) to assess steric/electronic effects on reaction rates .
- Isotopic labeling : Introduce ¹³C at the aldehyde position to track regioselectivity via NMR .
- In situ monitoring : Employ Raman spectroscopy to detect intermediate species (e.g., Pd-π complexes) .
Q. What strategies are effective for resolving contradictions in reported biological activity data of this compound derivatives?
- Methodology:
- Meta-analysis : Compare purity levels (HPLC ≥95% vs. crude samples) and assay conditions (e.g., cell lines, incubation times) across studies .
- Dose-response curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., ATP-based viability assays) .
- Structural analogs : Synthesize derivatives with modified chloro or quinoxaline groups to isolate pharmacophore contributions .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodology:
- Docking simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess stability .
- QSAR modeling : Corinate electronic parameters (Hammett σ) with inhibitory activity to design optimized analogs .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .
Key Considerations for Data Interpretation
- Reproducibility : Document solvent batch numbers, humidity levels, and catalyst aging effects to mitigate variability .
- Ethical reporting : Disclose conflicts of interest and retain raw data (spectra, chromatograms) for ≥5 years .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



